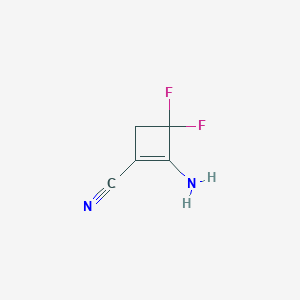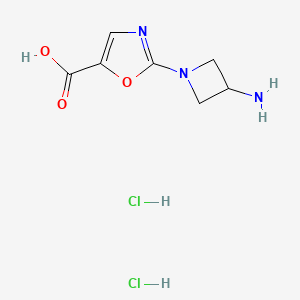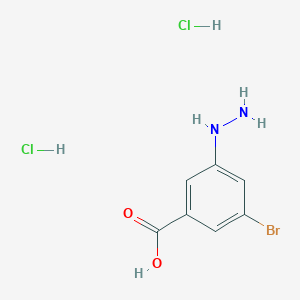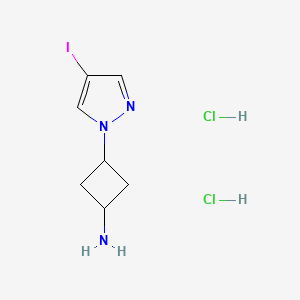![molecular formula C13H15NO2 B13454661 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is a compound that belongs to the class of oxabicyclohexanes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The oxabicyclohexane scaffold is often used as a bioisostere for ortho-substituted phenyl rings, providing improved physicochemical properties such as enhanced water solubility and reduced lipophilicity .
Vorbereitungsmethoden
The synthesis of 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and requires special equipment .
Analyse Chemischer Reaktionen
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in diverse transformations, opening up new chemical spaces. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a valuable tool for drug development, particularly as a bioisostere for phenyl rings. The compound’s improved physicochemical properties, such as enhanced water solubility, make it suitable for various pharmaceutical applications .
Wirkmechanismus
The mechanism of action of 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to mimic the geometric properties of ortho-substituted phenyl rings, thereby retaining bioactivity while improving solubility and reducing lipophilicity. This makes it a valuable tool in medicinal chemistry and agrochemistry .
Vergleich Mit ähnlichen Verbindungen
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can be compared with other similar compounds such as 1,2-disubstituted cyclopentanes and cyclohexanes. These compounds also serve as bioisosteres for phenyl rings but may differ in their physicochemical properties and synthetic accessibility. The unique structure of this compound provides distinct advantages in terms of solubility and bioactivity .
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C13H15NO2/c1-12-7-13(8-12,16-9-12)11(15)14-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
FBMNWBNFCWUGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(OC2)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane](/img/structure/B13454587.png)
![rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13454592.png)
![2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride](/img/structure/B13454593.png)


![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)



![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)

